Tetragastrin

Description

Properties

IUPAC Name |

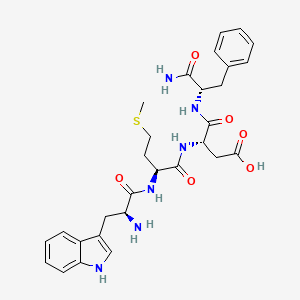

(3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N6O6S/c1-42-12-11-22(33-27(39)20(30)14-18-16-32-21-10-6-5-9-19(18)21)28(40)35-24(15-25(36)37)29(41)34-23(26(31)38)13-17-7-3-2-4-8-17/h2-10,16,20,22-24,32H,11-15,30H2,1H3,(H2,31,38)(H,33,39)(H,34,41)(H,35,40)(H,36,37)/t20-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYLYUZOGHTBRF-BIHRQFPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027522 | |

| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetragastrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1947-37-1 | |

| Record name | Tetragastrin [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001947371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Triptophyl-L-methyionyl-L-alpha-aspartyl-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAGASTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OL293AV80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetragastrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Architecture and Functional Landscape of Tetragastrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetragastrin, the C-terminal tetrapeptide of the hormone gastrin, represents the minimal fragment retaining the full physiological activity of its parent molecule. This guide provides a comprehensive technical overview of the structure, receptor interaction, and signaling mechanisms of this compound. Quantitative binding data, detailed experimental protocols for its characterization, and visual representations of its primary signaling pathways are presented to serve as a valuable resource for researchers in pharmacology, drug discovery, and molecular biology.

Chemical Structure and Properties

This compound is a tetrapeptide with the amino acid sequence L-Tryptophan-L-Methionine-L-Aspartic acid-L-Phenylalaninamide.[1] This sequence is commonly represented as Trp-Met-Asp-Phe-NH2. The presence of the C-terminal amide is crucial for its biological activity.

| Property | Value | Source |

| Amino Acid Sequence | L-Tryptophyl-L-methionyl-L-aspartyl-L-phenylalaninamide | PubChem |

| One-Letter Code | WMDF-NH2 | MedChemExpress |

| Molecular Formula | C29H36N6O6S | PubChem |

| Molecular Weight | 596.71 g/mol | MedChemExpress |

| CAS Number | 1947-37-1 | PubChem |

| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | PubChem |

Receptor Binding and Affinity

| Ligand | Receptor Subtype | IC50 | Fold Selectivity (CCK-A/CCK-B) |

| A-57696 (this compound Analogue) | CCK-A (pancreatic) | 15 µM | ~600 |

| A-57696 (this compound Analogue) | CCK-B (cortical) | 25 nM |

Data for the this compound analogue A-57696.[2]

Signaling Pathways

Upon binding to the CCK-B receptor, this compound initiates a cascade of intracellular signaling events. The primary pathways involve the activation of Gq and G12/13 proteins, leading to downstream effects on cellular function, including proliferation and secretion.

Gq-Mediated Pathway

Activation of the Gq protein by the this compound-bound CCK-B receptor leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets, including components of the MAPK/ERK pathway.

EGFR Transactivation Pathway

This compound binding to the CCK-B receptor can also lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process can occur through various mechanisms, including the activation of Src kinases and matrix metalloproteinases (MMPs) which cleave membrane-bound EGFR ligands, leading to EGFR phosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as the PI3K/Akt and MAPK/ERK cascades.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a general procedure for a competitive binding assay to determine the affinity of this compound for CCK receptors using a radiolabeled ligand such as 125I-Bolton-Hunter-CCK-8.

Materials:

-

Cell membranes expressing CCK-A or CCK-B receptors

-

125I-Bolton-Hunter-CCK-8 (Radioligand)

-

Unlabeled this compound (Competitor)

-

Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA)

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 154 mM NaCl, 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a reaction tube, add binding buffer, a fixed concentration of 125I-Bolton-Hunter-CCK-8 (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at a specified temperature (e.g., 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium mobilization in response to this compound stimulation using a fluorescent calcium indicator.

Materials:

-

Cells expressing CCK-B receptors

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound

-

Fluorescence plate reader or microscope with calcium imaging capabilities

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Prepare a loading solution of the calcium indicator dye in HBSS with Pluronic F-127 to aid in dye solubilization.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths. For single-wavelength dyes like Fluo-4, record emission at the appropriate wavelength.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Analyze the data to determine the EC50 of this compound-induced calcium mobilization.[3][4][5]

Conclusion

This compound, as the pharmacologically active C-terminal fragment of gastrin, serves as a crucial tool for studying the physiology and pharmacology of CCK-B receptors. Its well-defined structure and selective receptor interaction make it a valuable molecular probe. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate the molecular mechanisms of this compound and to explore its potential as a lead compound in drug development. The quantitative data, while based on a close analogue, underscores the high affinity and selectivity of this structural motif for the CCK-B receptor, paving the way for further structure-activity relationship studies.

References

- 1. CCK-4 - Wikipedia [en.wikipedia.org]

- 2. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow injection microscopy for the study of intracellular calcium mobilization by muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

Tetragastrin: A Technical Guide to its Sequence, Composition, and Signaling Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragastrin, a synthetic tetrapeptide, represents the C-terminal amide of gastrin and cholecystokinin (CCK).[1][] Its sequence, Trp-Met-Asp-Phe-NH2, encapsulates the minimum fragment required for the full physiological activity of its parent hormones.[] This guide provides an in-depth analysis of this compound's chemical composition, the experimental methodologies used for its characterization, and its primary signaling pathway.

Chemical Composition and Properties

This compound is a tetrapeptide composed of L-tryptophan, L-methionine, L-aspartic acid, and L-phenylalaninamide residues.[3] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H36N6O6S | [3][4] |

| Molecular Weight | 596.7 g/mol | [3][4][5] |

| Monoisotopic Mass | 596.24170406 Da | [3][6] |

| Appearance | White to off-white solid | [4][5] |

| Sequence | Trp-Met-Asp-Phe-NH2 (WMDF-NH2) | [][5][7] |

Experimental Protocols

The determination of this compound's sequence and composition relies on established biochemical techniques.

Amino Acid Analysis

The relative abundance of each amino acid in this compound is determined by amino acid analysis. This process involves two main stages:

-

Acid Hydrolysis : The peptide is hydrolyzed into its constituent amino acids by heating it in a 6 M HCl solution at approximately 110°C for 24 hours.[3][4] This breaks the peptide bonds.

-

Chromatographic Separation and Quantification : The resulting amino acid mixture is then separated using ion-exchange chromatography or high-performance liquid chromatography (HPLC).[3] As the separated amino acids elute from the column, they are reacted with a reagent, typically ninhydrin, which produces a colored compound.[3] The concentration of each amino acid is determined by measuring the absorbance of this colored product.[3]

Peptide Sequencing by Edman Degradation

The precise sequence of amino acids in this compound is determined using Edman degradation.[8][9] This method sequentially removes and identifies one amino acid at a time from the N-terminus of the peptide.[8][9]

-

Coupling : The N-terminal amino acid is reacted with phenylisothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[10][11][12]

-

Cleavage : The PTC-derivatized amino acid is then cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.[8][10]

-

Conversion and Identification : The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using chromatography (e.g., HPLC) by comparing its retention time to that of known standards.[8][10]

-

Repetition : The cycle is repeated on the shortened peptide to identify the next amino acid in the sequence.[8][10]

References

- 1. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. This compound | C29H36N6O6S | CID 446569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cholecystokinin (CCK) Regulation of Pancreatic Acinar Cells: Physiological Actions and Signal Transduction Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ehu.eus [ehu.eus]

- 9. Edman degradation - Wikipedia [en.wikipedia.org]

- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 11. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

Tetragastrin: A Technical Guide to the Cholecystokinin Tetrapeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragastrin, also known as CCK-4, is the C-terminal tetrapeptide amide of both gastrin and cholecystokinin (CCK), with the amino acid sequence Trp-Met-Asp-Phe-NH2.[1][2] As the smallest peptide fragment of gastrin that retains biological activity, this compound serves as a potent agonist for cholecystokinin receptors, primarily the CCK2 receptor (also known as CCKB).[1][3] This guide provides a comprehensive technical overview of this compound, including its receptor binding profile, signaling mechanisms, and detailed experimental protocols for its study.

Core Properties of this compound

| Property | Description | Reference |

| IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | [1] |

| Amino Acid Sequence | Trp-Met-Asp-Phe-NH2 | [1][2] |

| Molecular Formula | C29H36N6O6S | [1] |

| Molecular Weight | 596.71 g/mol | [1] |

| Primary Function | Cholecystokinin (CCK) receptor agonist, with higher affinity for the CCK2 receptor. | [3][4] |

Receptor Binding and Functional Potency

This compound's biological effects are mediated through its interaction with cholecystokinin receptors, specifically the CCK1 (formerly CCKA) and CCK2 (formerly CCKB) receptors. The CCK2 receptor is also known as the gastrin receptor.[4]

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (Ki) of this compound and related peptides for the CCK1 and CCK2 receptors.

| Ligand | Receptor Subtype | Binding Affinity (Ki) | Species/Tissue | Reference |

| This compound (CCK-4) | CCK1 | 1,000 - 10,000-fold lower than CCK-8 | - | [5] |

| This compound (CCK-4) | CCK2 | ~10-fold lower than CCK-8 | - | [5] |

| CCK-8, sulfated | CCK1 | ~0.6 - 1 nM | - | [5] |

| CCK-8, sulfated | CCK2 | ~0.3 - 1 nM | - | [5] |

| Gastrin | CCK1 | 1,000 - 10,000-fold lower than CCK-8 | - | [5] |

| Gastrin | CCK2 | ~0.3 - 1 nM | - | [5] |

Quantitative Functional Potency Data

The functional potency of this compound is typically assessed through in vitro assays measuring downstream signaling events, such as calcium mobilization or enzyme secretion. The half-maximal effective concentration (EC50) is a common measure of potency.

| Assay | Receptor | Ligand | Potency (EC50) | Cell Line/Tissue | Reference |

| Calcium Mobilization | CCK1 | CCK Octapeptide | 4.17 x 10-10 M | HiTSeeker CCKAR Cell Line | [6] |

| Calcium Mobilization | CCK2 | Epinephrine | 1.17 x 10-12 M | CCK2 Nomad Cell Line | [7] |

| β-arrestin Recruitment | CCK2 | Epinephrine | 3.10 x 10-12 M | CCK2 Nomad Cell Line | [7] |

| Amylase Secretion | CCK1 | A-57696 (antagonist) | Kd = 4.7 µM (Schild analysis) | Guinea pig pancreas | [8] |

| Phosphoinositide Breakdown | CCK1 | A-57696 (antagonist) | Kd = 6.8 µM (Schild analysis) | Guinea pig pancreas | [8] |

Signaling Pathways

Activation of CCK receptors by this compound initiates intracellular signaling cascades. The CCK2 receptor, the primary target of this compound, predominantly couples to the Gq family of G proteins.[9]

Gq-Mediated Signaling Pathway

Upon binding of this compound to the CCK2 receptor, the Gq alpha subunit is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[9][10] The increase in intracellular calcium and the presence of DAG activate protein kinase C (PKC).[10][11]

Caption: Gq-mediated signaling pathway activated by this compound.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a standard competitive binding assay to determine the affinity of test compounds for CCK receptors.

Materials:

-

Cell membranes expressing the CCK receptor of interest (e.g., from transfected CHO cells).

-

Radiolabeled ligand (e.g., 125I-CCK-8).

-

Unlabeled this compound or other test compounds.

-

Binding buffer (e.g., Krebs-Ringers/HEPES (KRH) medium containing 0.2% bovine serum albumin and 0.01% soybean trypsin inhibitor).[12]

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the unlabeled test compound (e.g., this compound).

-

In a 96-well plate, add a constant amount of cell membranes (e.g., 7.5 µg) to each well.[12]

-

Add a constant concentration of the radiolabeled ligand (e.g., ~5 pM of 125I-CCK-8) to each well.[12]

-

Add increasing concentrations of the unlabeled test compound to the respective wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled ligand).

-

Incubate the plate at room temperature for 1 hour to reach equilibrium.[12]

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Allow the filters to dry, and then measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of the test compound, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Calcium Mobilization Assay

This protocol describes a functional assay to measure the ability of this compound to stimulate intracellular calcium release via Gq-coupled CCK receptors.

Materials:

-

Cells stably expressing the CCK receptor of interest (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8).[12][13]

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).[14]

-

Probenecid (optional, to prevent dye leakage from certain cell lines).[2][14]

-

This compound or other test compounds.

-

96-well or 384-well black, clear-bottom plates.

-

Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).[2][14]

Procedure:

-

Seed the cells into the microplate and culture overnight to form a confluent monolayer.[15]

-

On the day of the assay, prepare the dye loading solution by dissolving the fluorescent calcium dye in assay buffer, with or without probenecid.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate the plate for 30-60 minutes at 37°C to allow the cells to take up the dye.[15]

-

Prepare serial dilutions of this compound or the test compound in assay buffer.

-

Place the cell plate and the compound plate into the fluorescence microplate reader.

-

Initiate the kinetic read, measuring the baseline fluorescence.

-

The instrument will then automatically add the test compounds to the cell plate.

-

Continue to measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Analyze the data to determine the EC50 value of the test compound by plotting the peak fluorescence response against the compound concentration.

Caption: Workflow for an in vitro calcium mobilization assay.

In Vivo CCK-4 Induced Panic Attack Model (Human)

This compound (CCK-4) is widely used in clinical research to induce panic-like symptoms in healthy volunteers and patients with panic disorder to test the efficacy of anxiolytic drugs.[2][16][17]

Protocol Outline:

-

Participants: Healthy volunteers or patients with a diagnosed panic disorder are recruited. All participants provide informed consent.

-

Design: A double-blind, placebo-controlled, crossover design is often employed.[16]

-

Procedure:

-

Participants are comfortably seated, and baseline physiological measures (e.g., heart rate, blood pressure) and psychological assessments (e.g., Panic Symptom Scale, State-Trait Anxiety Inventory) are recorded.

-

An intravenous (IV) line is inserted.

-

On separate occasions, participants receive an IV bolus injection of either CCK-4 (typically 25-50 µg) or a saline placebo.[2][16]

-

Following the injection, physiological and psychological measures are continuously or repeatedly assessed for a defined period.

-

The primary outcome is the induction of a panic attack, as defined by DSM criteria, and the intensity of panic and anxiety symptoms.

-

Ethical Considerations: This experimental model intentionally induces significant anxiety and panic symptoms. Therefore, it must be conducted under strict ethical guidelines, with immediate access to medical and psychological support for the participants.

Conclusion

This compound remains a valuable pharmacological tool for investigating the roles of the cholecystokinin system in both gastrointestinal and central nervous system functions. Its high affinity for the CCK2 receptor makes it a selective agonist for studying the downstream effects of this receptor's activation. The detailed protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this important tetrapeptide.

References

- 1. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 3. Functional neuroanatomy of CCK-4-induced panic attacks in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin receptor - Wikipedia [en.wikipedia.org]

- 5. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

- 7. innoprot.com [innoprot.com]

- 8. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 12. Direct demonstration of unique mode of natural peptide binding to the type 2 cholecystokinin receptor using photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 16. CCK4-induced panic in healthy subjects I: psychological and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Modelling Anxiety in Humans for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological and Pharmacological Activity of Tetragastrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetragastrin, also known as CCK-4, is the C-terminal tetrapeptide (Trp-Met-Asp-Phe-NH2) of the hormone gastrin. It represents the minimal fragment of gastrin that retains its full biological activity. This technical guide provides a comprehensive overview of the physiological and pharmacological activities of this compound, with a focus on its mechanism of action, receptor binding, and its effects on gastric acid secretion, mucosal protection, and the central nervous system. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a potent agonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor.[1] Its high affinity for this receptor subtype mediates its primary physiological roles in the gastrointestinal system, most notably the stimulation of gastric acid secretion.[2] Beyond its physiological functions, this compound has been widely utilized as a pharmacological tool, particularly in neuroscience research, due to its potent anxiogenic effects upon systemic administration.[3][4] This guide will delve into the multifaceted activities of this compound, providing a detailed examination of its molecular interactions and systemic effects.

Receptor Binding and Selectivity

This compound exerts its effects through binding to cholecystokinin (CCK) receptors, with a marked preference for the CCK-B subtype over the CCK-A subtype. The binding affinity of this compound and related compounds to these receptors is a critical determinant of their biological activity.

Quantitative Data on Receptor Binding Affinity

| Compound | Receptor Subtype | Test System | Binding Affinity (Ki/IC50) | Reference |

| Boc-CCK-4 | CCK-B | N/A | 70-fold selective for CCK-B | [5] |

| A-57696 (Boc-CCK-4 analog) | CCK-B (cortical) | Guinea pig | IC50 = 25 nM | [6] |

| A-57696 (Boc-CCK-4 analog) | CCK-A (pancreatic) | Guinea pig | IC50 = 15 µM | [6] |

| Gastrin-17-I | CCK-B (human) | Transfected cells | IC50 ~ 6 nM | [7] |

| CCK-4 | CCK-B (guinea pig) | Chief cells | ~4000-fold less potent than CCK-8 | [7] |

Physiological Activity

The primary physiological roles of this compound are centered on the gastrointestinal system, where it functions as a key regulator of gastric function.

Stimulation of Gastric Acid and Pepsin Secretion

This compound is a potent secretagogue, stimulating the release of both hydrochloric acid and pepsin from the gastric mucosa. This action is mediated by the activation of CCK-B receptors on enterochromaffin-like (ECL) cells and parietal cells.

| Species | Preparation | Dosing | Effect | Reference |

| Rat | Anesthetized, perfused stomach | 1, 2, 4, 8, 16, 32 µg/kg/hr (IV infusion) | Dose-dependent increase in acid and pepsin secretion | [8] |

| Rat | Conscious, gastric fistula | 6 µ g/kg-h (pentagastrin) | Maximal acid output: 48 ± 6.3 µeq/10 min | [9] |

| Human | Isolated parietal cells | 10⁻⁸ M (pentagastrin) | EC50 for aminopyrine accumulation | [10] |

Gastric Mucosal Protection

In addition to its secretagogue effects, this compound has been shown to enhance gastric mucosal protection. This is achieved through the stimulation of mucus glycoprotein (mucin) synthesis and secretion.[11]

Pharmacological Activity

This compound's potent and reliable induction of anxiety and panic-like symptoms has made it a valuable tool in pharmacological research for the development and testing of anxiolytic drugs.[3]

Anxiogenic Effects

Intravenous administration of this compound to both human subjects and animal models consistently produces a transient state of intense anxiety and, in many cases, panic attacks.[4] This effect is mediated by the activation of CCK-B receptors in the central nervous system.

| Species | Model | Dosing (i.p.) | Effect | Reference |

| Rat | Freely moving | 3-30 µg/kg | Increased GABA outflow and signs of anxiety | [12] |

| Rat | Predator smell exposure | N/A | Increased brain levels of CCK-4 correlated with anxiety | [13] |

Signaling Pathways

The binding of this compound to the CCK-B receptor initiates a cascade of intracellular signaling events, primarily through the Gq alpha subunit of the G-protein.

CCK-B Receptor Signaling Cascade

Activation of the CCK-B receptor by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[14][15][16]

Experimental Protocols

In Vivo Measurement of Gastric Acid Secretion in Anesthetized Rats

This protocol describes the measurement of gastric acid secretion in response to this compound in an anesthetized rat model.[8][17]

Materials:

-

Male Wistar rats (200-250 g)

-

Urethane anesthesia

-

Polyethylene tubing for cannulation

-

Perfusion pump

-

Saline solution (0.9% NaCl)

-

This compound solution

-

pH meter and titrator

-

Phenol red indicator

Procedure:

-

Anesthetize rats with urethane.

-

Perform a tracheotomy to ensure a clear airway.

-

Cannulate the esophagus and the duodenum at the pylorus.

-

Perfuse the stomach with saline solution at a constant rate using a perfusion pump.

-

Collect the perfusate at regular intervals (e.g., 15 minutes) to establish a basal acid output.

-

Administer this compound intravenously at desired doses.

-

Continue to collect the perfusate at regular intervals.

-

Determine the acid concentration in the collected samples by titration with NaOH to a pH of 7.0, using phenol red as an indicator.

-

Calculate the acid output (µmol/min) for each collection period.

Assessment of Anxiety-Like Behavior in Rodents (Elevated Plus Maze)

This protocol outlines the use of the elevated plus maze (EPM) to assess the anxiogenic effects of this compound in rodents.[18][19][20][21]

Materials:

-

Elevated plus maze apparatus

-

Rodents (mice or rats)

-

This compound solution

-

Vehicle control (e.g., saline)

-

Video tracking software

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose.

-

Place the animal in the center of the elevated plus maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Record the animal's behavior using a video camera mounted above the maze.

-

Analyze the video recordings to determine the time spent in the open arms versus the closed arms, and the number of entries into each arm type.

-

A decrease in the time spent in and the number of entries into the open arms is indicative of an anxiogenic effect.

Conclusion

This compound is a valuable tool for both physiological and pharmacological research. Its well-characterized effects on gastric acid secretion and its potent anxiogenic properties provide robust models for studying gastrointestinal physiology and the neurobiology of anxiety. The detailed information and protocols provided in this guide are intended to facilitate further research into the multifaceted roles of this important tetrapeptide.

References

- 1. uniprot.org [uniprot.org]

- 2. pnbvesper.com [pnbvesper.com]

- 3. Major biological actions of CCK--a critical evaluation of research findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CCK-4 - Wikipedia [en.wikipedia.org]

- 5. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rat gastric secretion studies with synthetic gastrin-like tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of pentagastrin on gastric acid secretion in the totally isolated vascularly perfused rat stomach stimulated with the phosphodiesterase inhibitor isobutyl methylxanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method for in vitro studies on acid formation in human parietal cells. Stimulation by histamine, pentagastrin and carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain cholecystokinin tetrapeptide levels are increased in a rat model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Intracellular calcium-release and protein kinase C-activation stimulate sonic hedgehog gene expression during gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein kinase C-α attenuates cholinergically stimulated gastric acid secretion of rabbit parietal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of parietal cell calcium signaling in gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Rodent model of anxiety - CCK-4-induced Panic Anxiety - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 19. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Anxiogenic Properties of Tetragastrin in the Central Nervous System: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anxiogenic properties of tetragastrin (CCK-4), the C-terminal tetrapeptide of cholecystokinin (CCK). This compound is a potent agonist of the cholecystokinin-B (CCK-B) receptor and has been extensively utilized as a reliable pharmacological tool to induce anxiety and panic-like symptoms in both preclinical and clinical research. This document details the underlying neurobiological mechanisms, summarizes key quantitative data from animal and human studies, provides detailed experimental protocols, and illustrates critical pathways and workflows. The information presented herein is intended to serve as a foundational resource for professionals engaged in anxiety research and the development of novel anxiolytic therapeutics.

Introduction to this compound and Cholecystokinin Systems

Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), with high concentrations found in regions critical for emotional regulation, such as the cerebral cortex and amygdala. This compound (CCK-4) is a fragment of CCK that retains high affinity for the CCK-B receptor subtype. A substantial body of evidence demonstrates that the administration of this compound and its analogue, pentagastrin, reliably induces anxiety and panic attacks in both healthy individuals and patients with panic disorder. This predictable anxiogenic effect has established the "CCK-4 challenge" as a valuable model for investigating the neurobiology of panic and for the preclinical and clinical assessment of novel anxiolytic compounds.

Mechanism of Action: The CCK-B Receptor Signaling Pathway

The anxiogenic effects of this compound are primarily mediated by the activation of CCK-B receptors, which are densely expressed in brain regions associated with fear and anxiety, including the basolateral amygdala, hippocampus, and cortex. CCK-B receptors are G-protein coupled receptors (GPCRs) that, upon agonist binding, initiate a cascade of intracellular events leading to increased neuronal excitability. Activation of CCK-B receptors by this compound is a key mechanism for inducing acute anxiety responses.

The binding of this compound to the CCK-B receptor is thought to trigger downstream signaling that can involve transient receptor potential canonical (TRPC) ion channels, specifically TRPC4 and TRPC5, which are co-expressed in the amygdala and hippocampus. This interaction leads to neuronal depolarization and contributes to the physiological and psychological symptoms of anxiety.

Quantitative Data from Preclinical and Clinical Studies

The anxiogenic effects of this compound and its analogues have been quantified in numerous studies. The following tables summarize key findings from both animal models and human trials.

Table 1: Anxiogenic Effects of this compound Analogs in Animal Models

| Compound | Dose Range | Animal Model | Key Behavioral Changes | Reference |

| BOC-CCK-4 | Not specified | Rat (Elevated Plus Maze) | Reduced time spent in and entries into open arms. | |

| BOC-CCK-4 | Not specified | Rat (Novelty Suppressed Feeding) | Increased suppression of feeding in a conflict paradigm. | |

| BOC-CCK-4 | Not specified | Rat (Black-and-White Box) | Decreased time spent and locomotor activity in the white compartment. | |

| BOC-CCK-4 | Not specified | Rat Pups (Ultrasound Vocalization) | Increased number of distress calls. | |

| CCK-4 | Not specified | Rat (Predator Scent Stress) | Intraperitoneal injection replicated the "freezing" posture indicative of anxiety. |

Table 2: Panicogenic Effects of this compound (CCK-4) & Analogues in Human Studies

| Study Population | Compound | Dose | Route | Panic Rate (%) | Key Physiological Effects | Reference |

| Healthy Volunteers | Pentagastrin | 0.6 µg/kg | IV Infusion (1 min) | Not specified, but dose-related increase in anxiety symptoms. | Increased pulse, ACTH, cortisol. | |

| Panic Disorder Patients | CCK-4 | 15 µg | IV | 64% | Dose-dependent increase in heart rate and diastolic blood pressure. | |

| Panic Disorder Patients | CCK-4 | 20 µg | IV | 75% | Dose-dependent increase in heart rate and diastolic blood pressure. | |

| Panic Disorder Patients | CCK-4 | 25 µg | IV | 75% | Dose-dependent increase in heart rate and diastolic blood pressure. | |

| Panic Disorder Patients | CCK-4 | 25 µg | IV | 91% | N/A | |

| Healthy Controls | CCK-4 | 25 µg | IV | 17% | N/A | |

| Panic Disorder Patients | CCK-4 | 50 µg | IV | 100% | N/A | |

| Healthy Controls | CCK-4 | 50 µg | IV | 47% | N/A | |

| Healthy Volunteers | CCK-4 | 25 µg | IV | 44% | Significant increase in heart rate and mean blood pressure. | |

| Panic Disorder Patients | CCK-4 | Not specified | IV | 100% (11/11 patients) | N/A |

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of the anxiogenic effects of this compound.

Protocol: Human CCK-4 Challenge Model

This protocol is a synthesis of methodologies reported in clinical trials investigating panic responses.

-

Subject Recruitment: Participants (healthy volunteers or patients with a diagnosed panic disorder) are recruited. Exclusion criteria typically include cardiovascular disease, respiratory illness, pregnancy, and current use of psychotropic medications. All participants provide informed consent.

-

Study Design: A double-blind, placebo-controlled, crossover design is frequently employed. Each participant attends two separate sessions, receiving an injection of CCK-4 on one day and a saline placebo on another, with the order randomized.

-

Pre-Challenge Phase:

-

An intravenous catheter is inserted into the participant's non-dominant forearm for infusion.

-

Baseline physiological measures are recorded for at least 15-30 minutes. These include continuous heart rate (HR), blood pressure (BP), and electrocardiogram (ECG).

-

Baseline psychological ratings are collected using scales such as the Acute Panic Inventory (API) and the Panic Symptom Scale (PSS). Blood samples may be drawn to measure baseline levels of stress hormones like cortisol and ACTH.

-

-

Challenge Phase:

-

A bolus of this compound (e.g., 25-50 µg) or saline is administered intravenously, typically over a period of 5 to 60 seconds.

-

The research team monitors the participant for the onset of panic symptoms. A panic attack is typically defined by the participant's report and meeting DSM criteria.

-

-

Post-Challenge Phase:

-

Physiological and psychological measures are recorded continuously or at frequent intervals (e.g., every 5 minutes) for 60-90 minutes post-injection.

-

Blood samples are collected at timed intervals (e.g., +5, +15, +30, +60 minutes) to assess hormonal responses.

-

-

Data Analysis: Statistical analysis compares the changes in psychological scores and physiological parameters between the CCK-4 and placebo conditions. The incidence of panic attacks is compared using appropriate statistical tests.

Protocol: Rodent Elevated Plus Maze (EPM) Test

This protocol is based on standard procedures for assessing anxiety-like behavior in rodents following CCK agonist administration.

-

Apparatus: The EPM consists of four arms (e.g., 50 cm long x 10 cm wide) elevated above the floor (e.g., 50 cm). Two opposing arms are enclosed by high walls (closed arms), and the other two are exposed (open arms). The apparatus is typically located in a quiet, dimly lit room.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used. Animals are group-housed and allowed to acclimate to the facility for at least one week before testing.

-

Drug Administration: A CCK-B agonist, such as BOC-CCK-4, or a vehicle control is administered, typically via intraperitoneal (IP) injection, 15-30 minutes before the test.

-

Test Procedure:

-

The rat is placed in the center of the maze, facing an open arm.

-

The animal is allowed to explore the maze freely for a 5-minute session.

-

The session is recorded by an overhead video camera for later analysis.

-

-

Behavioral Scoring: Key parameters are scored by a trained observer or automated tracking software:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

Total number of arm entries (as a measure of general locomotor activity).

-

-

Data Analysis: An anxiogenic effect is indicated by a statistically significant decrease in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the vehicle-treated control group.

Experimental and Logical Workflows

Visualizing workflows and logical relationships is essential for understanding the application of this compound in research.

Interaction with other Neurotransmitter Systems

The anxiogenic state induced by this compound is not solely dependent on CCKergic transmission but involves complex interactions with other major neurotransmitter systems.

-

Glutamate and Dopamine: In animal models of anxiety, increased levels of CCK-4 in brain regions like the cortex and striatum are correlated with elevated levels of glutamate and dopamine, suggesting a downstream modulation of these excitatory systems.

-

GABA: The brain's primary inhibitory system, mediated by gamma-aminobutyric acid (GABA), plays a crucial role in counteracting anxiety. Studies have shown that enhancing GABAergic neurotransmission, for example with the GABA reuptake inhibitor tiagabine or the GABA-transaminase inhibitor vigabatrin, can significantly attenuate the panic symptoms induced by a CCK-4 challenge in healthy volunteers. This highlights the functional antagonism between the pro-anxiety CCK-B system and the anti-anxiety GABA system.

Conclusion and Future Directions

This compound is an indispensable tool in the field of neuroscience and drug development. Its potent and reliable anxiogenic effects, mediated through the central CCK-B receptor system, provide a robust model for studying the pathophysiology of anxiety and panic disorders. The detailed protocols and quantitative data presented in this guide underscore the utility of the this compound challenge model for screening and validating novel anxiolytic agents. Future research should continue to explore the intricate downstream signaling pathways and the network-level effects of CCK-B receptor activation to identify new targets for therapeutic intervention. The interplay with systems like TRPC channels and the functional balance with GABAergic inhibition represent particularly promising avenues for the development of next-generation anxiolytics.

Tetragastrin as a Human Metabolite: A Technical Guide for Researchers

An In-depth Examination of the Physiological Roles, Metabolic Pathways, and Experimental Analysis of a Key Endogenous Peptide

Abstract

Tetragastrin, the C-terminal tetrapeptide of gastrin, is a significant human metabolite and bioactive peptide that plays a crucial role in various physiological processes. Also known as cholecystokinin-4 (CCK-4), it is a potent agonist for cholecystokinin (CCK) receptors, particularly the CCK2 receptor. This technical guide provides a comprehensive overview of this compound, focusing on its function as a human metabolite, its physiological effects, metabolic pathways, and the experimental methodologies used for its study. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.

Introduction

This compound is an oligopeptide consisting of the amino acid sequence Trp-Met-Asp-Phe-NH2.[1] As the active fragment of the hormone gastrin, it is involved in the regulation of gastric acid secretion.[2][3] Beyond its gastrointestinal functions, this compound is recognized as a neurotransmitter in the central nervous system, where it is implicated in anxiety and panic disorders.[4][5] Classified as a secondary metabolite, this compound can also be found in certain foods, suggesting it may serve as a biomarker for the consumption of specific dietary products.[6] This guide delves into the multifaceted nature of this compound, providing a detailed resource for its study and potential therapeutic applications.

Physiological Role and Mechanism of Action

This compound exerts its biological effects primarily through its interaction with two G protein-coupled receptors: the cholecystokinin A receptor (CCK1R) and the cholecystokinin B receptor (CCK2R), also known as the gastrin receptor.[1] The affinity of this compound is significantly higher for the CCK2R, which mediates most of its classical physiological activities.[1]

Gastrointestinal Effects

In the gastrointestinal tract, the binding of this compound to CCK2R on enterochromaffin-like (ECL) cells stimulates the release of histamine, which in turn promotes gastric acid secretion from parietal cells.[1] This plays a vital role in the digestive process.

Neurological Effects

In the central nervous system, this compound acts as a potent anxiogenic agent. Intravenous administration of this compound has been shown to induce panic attacks in both healthy individuals and patients with panic disorder, making it a valuable tool in anxiety research.[4][5][7]

Quantitative Data

The following tables summarize key quantitative data related to the activity and measurement of this compound and its analogs.

Table 1: Receptor Binding and Functional Potency

| Compound/Analog | Receptor | Assay Type | Value | Reference |

| This compound (CCK-4) | CCK-B (Cortical) | IC50 | ~3x lower affinity than CCK-8 | [8] |

| Boc-Trp-Lys[N epsilon-CO-NH-(4-NO2-Ph)]-Asp-Phe-NH2 | CCK-B | Intracellular Ca2+ Mobilization | Full agonist | [9] |

| A-57696 | CCK-B (Cortical) | IC50 | 25 nM | [10] |

| A-57696 | CCK-A (Pancreatic) | IC50 | 15 µM | [10] |

| A-57696 | CCK-A (Gall Bladder) | Kd | 19 µM | [10] |

| CCK-8 | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 2.4 ± 1 nM | [11] |

| Boc-[Nle28,31]CCK-7 | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 8 ± 2 nM | [11] |

| Boc-Trp-Nle-Asp-Phe-NH2 | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 32 ± 10 nM | [11] |

| JMV320 (cyclic analog) | JURKAT T-cells (CCKB) | EC50 (Ca2+ mobilization) | 25 ± 10 nM | [11] |

| L-365,260 (CCKB antagonist) | JURKAT T-cells | IC50 (inhibition of CCK-8 induced Ca2+ mobilization) | 20 ± 8 nM | [11] |

| MK-329 (CCKA antagonist) | JURKAT T-cells | IC50 (inhibition of CCK-8 induced Ca2+ mobilization) | 400 ± 100 nM | [11] |

Table 2: Pharmacokinetic and Analytical Parameters

| Parameter | Value | Species/Matrix | Reference |

| Half-life | 13 minutes | Human plasma | [12] |

| Plasma Concentration (CCK-4 equivalents) | 12.9 ± 2.1 pM | Human plasma | [12] |

| Plasma Concentration (CCK-4) | 1.0 ± 0.2 pM | Human plasma | [12] |

| HPLC-EC Detection Limit (CCK-4) | 2 pmol/mL | Rat brain | [13] |

| Radioimmunoassay Detection Limit (CCK-4) | 2.7 fmol | Human plasma | [12] |

| Radioimmunoassay ED50 (CCK-4) | 10.6 ± 2.2 fmol | Human plasma | [12] |

Table 3: Dose-Response in Human Studies

| Effect | Dose | Population | Response | Reference |

| Panic Attack Induction | 25 µg (i.v.) | Healthy Volunteers | 44% experienced panic attacks | [5] |

| Panic Attack Induction | 10 µg (i.v.) | Panic Disorder Patients | 17% experienced panic attacks | [14] |

| Panic Attack Induction | 15 µg (i.v.) | Panic Disorder Patients | 64% experienced panic attacks | [14] |

| Panic Attack Induction | 20 µg (i.v.) | Panic Disorder Patients | 75% experienced panic attacks | [14] |

| Panic Attack Induction | 25 µg (i.v.) | Panic Disorder Patients | 75% experienced panic attacks | [14] |

| Gastric Acid Secretion | 6 µg/kg (i.m.) | Duodenal Ulcer Patients | Optimal response | [15] |

Signaling Pathways

The binding of this compound to CCK1 and CCK2 receptors initiates a cascade of intracellular signaling events. These pathways are crucial for mediating its diverse physiological effects.

Caption: CCK2R Signaling Pathway.[1][16]

Caption: CCK1R Signaling Pathway.[1][6]

Metabolic Pathway

The in vivo metabolism of this compound involves enzymatic degradation. While the complete pathway in humans is not fully elucidated, studies of its degradation in plasma and by synaptic membranes provide significant insights.

Caption: this compound Degradation.[12][17]

Studies have shown a half-life of approximately 13 minutes for this compound in human plasma, indicating rapid degradation by plasma proteases.[12] In the brain, synaptic membranes contain enzymes, including aminopeptidases, that are capable of hydrolyzing this compound.[17] The degradation process involves the cleavage of peptide bonds, leading to the release of constituent amino acids, such as tryptophan.[17]

Experimental Protocols

This section outlines the methodologies for key experiments used in the study of this compound.

Quantification of this compound by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC)

This method is highly sensitive for the determination of this compound in biological samples, such as brain tissue.[13][18]

Protocol Outline:

-

Tissue Homogenization: Homogenize brain tissue samples in a suitable acidic buffer (e.g., 0.1 M perchloric acid) to precipitate proteins and extract the peptide.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the this compound.

-

HPLC Separation:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is employed to separate the peptides.

-

Flow Rate: A constant flow rate is maintained (e.g., 1 mL/min).

-

-

Electrochemical Detection:

-

Electrode: A glassy carbon working electrode is used.

-

Potential: An oxidizing potential is applied to the electrode to detect the tryptophan residue in this compound.

-

-

Quantification: The peak area corresponding to this compound is compared to a standard curve generated with known concentrations of synthetic this compound.

Caption: HPLC-EC Workflow.[13][18]

Radioimmunoassay (RIA) for this compound

RIA is a highly sensitive and specific method for quantifying this compound in plasma.[12]

Protocol Outline:

-

Sample Collection and Extraction:

-

Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge to separate plasma.

-

Extract CCK fragments from plasma using reverse-phase chromatography (e.g., Sep-Pak C18 cartridges).

-

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of unlabeled this compound.

-

Samples, standards, and a specific primary antibody against this compound are incubated together.

-

A known amount of radiolabeled this compound (e.g., 125I-labeled) is added. This competes with the unlabeled this compound in the sample/standard for binding to the primary antibody.

-

A secondary antibody (anti-primary antibody) is added to precipitate the primary antibody-antigen complexes.

-

The mixture is centrifuged to pellet the precipitated complexes.

-

The radioactivity of the pellet is measured using a gamma counter.

-

-

Data Analysis: The concentration of this compound in the samples is determined by comparing the measured radioactivity to the standard curve. A lower level of radioactivity indicates a higher concentration of unlabeled this compound in the sample.

Caption: Radioimmunoassay Workflow.[12]

Induction of Panic Attacks in Human Subjects

This experimental model is used to study the anxiogenic effects of this compound and to test potential anxiolytic drugs.[4][5][7]

Protocol Outline:

-

Subject Recruitment: Recruit healthy volunteers or patients with a history of panic disorder. Obtain informed consent and ethical approval.

-

Experimental Design: A double-blind, placebo-controlled, crossover design is typically employed.

-

Procedure:

-

An intravenous (IV) catheter is inserted for drug administration.

-

Baseline physiological (e.g., heart rate, blood pressure) and psychological (e.g., anxiety scales) measures are recorded.

-

A bolus IV injection of this compound (e.g., 25 µg) or placebo (saline) is administered.

-

Physiological and psychological responses are monitored continuously for a set period post-injection.

-

The occurrence of a panic attack is assessed using standardized diagnostic criteria (e.g., DSM-5).

-

-

Data Analysis: The incidence of panic attacks and changes in physiological and psychological measures are compared between the this compound and placebo conditions.

Conclusion

This compound is a pivotal human metabolite with significant implications for both gastrointestinal physiology and neuroscience. Its role as a potent CCK2R agonist underscores its importance in regulating gastric acid secretion and its utility as a tool for investigating the neurobiology of anxiety and panic. This guide has provided a comprehensive overview of the current knowledge on this compound, including quantitative data, detailed signaling pathways, and experimental methodologies. Further research into its metabolic pathways and the development of more specific analytical techniques will continue to enhance our understanding of this multifaceted peptide and its potential as a therapeutic target.

References

- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 2. Dose-response studies of acid secretion after administration of this compound. Studies in duodenal ulcer patients before and after highly selective vagotomy, hemigastrectomy and truncal vagotomy plus antrectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of this compound on gastric acid secretion. Reproducibility and comparison with the pentagastrin test and the augmented histamine test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin-tetrapeptide induces panic attacks in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CCK4-induced panic in healthy subjects I: psychological and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 7. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding specificity of the mouse cerebral cortex receptor for small cholecystokinin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minor structural differences in Boc-CCK-4 derivatives dictate affinity and selectivity for CCK-A and CCK-B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinct requirements for activation at CCK-A and CCK-B/gastrin receptors: studies with a C-terminal hydrazide analogue of cholecystokinin tetrapeptide (30-33) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholecystokinin increases intracellular Ca2+ concentration in the Human JURKAT T Lymphocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a sensitive and specific assay system for cholecystokinin tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitation and identification of two cholecystokinin peptides, CCK-4 and CCK-8s, in rat brain by HPLC and fast atom bombardment mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A dose-ranging study of the behavioral and cardiovascular effects of CCK-tetrapeptide in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Gastric acid secretion using pentagastrin: dose-response studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cholecystokinin octa- and tetrapeptide degradation by synaptic membranes. I. Evidence for competition with enkephalins for in vitro common degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Tetragastrin for In Vivo Studies in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetragastrin, the C-terminal tetrapeptide of cholecystokinin (CCK-4), in preclinical in vivo studies involving rat models. This document details its mechanism of action, summarizes key quantitative data from published studies, and offers detailed experimental protocols for its application in gastrointestinal and neurological research.

Application Notes

This compound (Trp-Met-Asp-Phe-NH2) is a biologically active peptide fragment of the hormone gastrin and cholecystokinin.[1] It primarily functions as a potent agonist for the Cholecystokinin B (CCK-B or CCK2) receptor.[2][3] In preclinical rat models, this compound is extensively utilized for several key applications:

-

Stimulation of Gastric Secretion: It reliably induces a dose-dependent increase in both gastric acid and pepsin output, making it a valuable tool for studying gastric physiology and the efficacy of anti-secretory agents.[4][5]

-

Gastric Mucosal Protection: Studies have shown that this compound can enhance the gastric mucosal barrier, likely by increasing mucin synthesis and secretion, thereby protecting against chemical-induced gastric injury.[2]

-

Neuroscience Research: In the central nervous system, this compound acts as a potent anxiogenic agent, reliably inducing anxiety-like behaviors in rats.[1][6] This effect is leveraged in research to test the efficacy of novel anxiolytic drugs.[7] It has also been shown to modulate the metabolism of neurotransmitters like serotonin.[8]

Mechanism of Action & Signaling Pathway

This compound exerts its physiological effects by binding to and activating the CCK2 receptor, a G-protein coupled receptor (GPCR).[3] In the stomach, these receptors are expressed on parietal cells and enterochromaffin-like (ECL) cells.[3] Activation of the CCK2 receptor on ECL cells stimulates the release of histamine, which in turn acts on H2 receptors on parietal cells to induce gastric acid secretion.[5]

The binding of this compound to the CCK2 receptor initiates a complex intracellular signaling cascade. The receptor primarily couples to Gq and Gα12/13 proteins.[9][10] This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium (Ca2+), and together with DAG, activates Protein Kinase C (PKC).[9][10] These events converge on downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, to regulate cellular processes like proliferation and secretion.[9][11]

Data Presentation: this compound Dosages in Rats

The following tables summarize dosages and administration routes for this compound from various in vivo studies in rats.

Table 1: Gastrointestinal Applications

| Application | Strain | Administration | Dosage Range | Outcome | Reference |

|---|---|---|---|---|---|

| Gastric Secretion | Not Specified | Intravenous Infusion | 1 - 32 µg/kg/hr | Dose-dependent increase in acid & pepsin | [4] |

| Mucosal Protection | Wistar | Subcutaneous (s.c.) | 12, 120, 400 µg/kg | Increased mucin, protection vs. ethanol damage | [2] |

| Carcinogenesis | Wistar | Subcutaneous (s.c.) | 1 mg/kg (every other day) | Reduced incidence of adenocarcinomas |[2] |

Table 2: Neurological & Behavioral Applications

| Application | Strain | Administration | Dosage Range | Outcome | Reference |

|---|---|---|---|---|---|

| Serotonin Metabolism | Not Specified | Intracerebroventricular | 10 - 100 ng | Stimulated 5-HT metabolism in the brain | [8] |

| Anxiety Model | Not Specified | Intraperitoneal (i.p.) | 3 - 30 µg/kg | Increased GABA outflow, signs of anxiety | [7] |

| Feeding Behavior | Not Specified | Intraperitoneal (i.p.) | 24 µmol/kg | Decreased food intake in a novel environment | [12] |

| Open-Field Activity | Not Specified | Not Specified | Not Specified | Increased locomotion and rearing |[13] |

Experimental Protocols

The following are detailed methodologies for common in vivo experiments using this compound in rats. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Measurement of Gastric Acid and Pepsin Secretion

This protocol is adapted from studies measuring gastric secretions in anesthetized rats.[4]

Objective: To measure the dose-dependent effect of intravenously administered this compound on gastric acid and pepsin output.

Materials:

-

Male Wistar rats (fasted for 24 hours with free access to water)

-

Anesthetic (e.g., Urethane)

-

This compound solution in sterile saline

-

Saline solution (0.9% NaCl)

-

Perfusion pump

-

pH meter and titrator

-

Spectrophotometer for pepsin assay

-

Surgical instruments

Methodology:

-

Animal Preparation: Anesthetize the fasted rat. Make a midline abdominal incision to expose the stomach.

-

Stomach Perfusion Setup:

-

Ligate the pylorus at the junction with the duodenum.

-

Insert an inflow cannula through the forestomach and an outflow cannula through the esophagus.

-

Perfuse the stomach continuously with saline at a rate of 1 ml/min.

-

-

Basal Secretion: Collect the gastric perfusate for a 60-minute basal period to establish a baseline secretion rate.

-

This compound Administration:

-

Begin a continuous intravenous infusion of this compound via a cannulated femoral or jugular vein.

-

Administer doses in an escalating manner (e.g., 1, 2, 4, 8, 16, 32 µg/kg/hr), with each dose infused for a set period (e.g., 60 minutes).[4]

-

-

Sample Collection: Collect the gastric perfusate in 15-minute fractions throughout the experiment.

-

Analysis:

-

Acid Output: Measure the volume of each fraction and titrate with 0.01 N NaOH to a pH of 7.0. Calculate the acid output in microequivalents per minute (µEq/min).

-

Pepsin Output: Determine pepsin concentration using a standard method, such as the Anson method using hemoglobin as a substrate. Calculate pepsin output in units per minute (U/min).

-

-

Data Presentation: Plot the mean acid and pepsin output against the this compound dose to generate dose-response curves.

Protocol 2: Gastric Mucosal Protection Assay

This protocol is based on a model of ethanol-induced gastric injury.[2]

Objective: To evaluate the protective effect of subcutaneously administered this compound against gastric mucosal damage.

Materials:

-

Male Wistar rats (150-180g), fasted for 24 hours.[2]

-

This compound solution in sterile saline.

-

Vehicle control (sterile saline).

-

50% Ethanol solution.

-

Dissecting tools and microscope.

Methodology:

-

Animal Groups: Divide rats into groups (n=6-8 per group):

-

Drug Administration: Administer the assigned dose of this compound or vehicle subcutaneously.

-

Gastric Injury Induction: 60 minutes after this compound/vehicle administration, orally administer 1 ml of 50% ethanol to each rat to induce gastric injury.

-

Euthanasia and Tissue Collection: 60 minutes after ethanol administration, euthanize the rats. Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline.

-

Damage Assessment:

-

Pin the stomach flat for observation.

-

Measure the total area of visible hemorrhagic lesions in the mucosa (in mm²). A scoring system can also be used.

-

Calculate a lesion index or percentage of protection compared to the vehicle control group.

-

-

Histological Analysis (Optional): Fix stomach tissue samples in 10% formalin for histological processing (e.g., H&E staining) to assess the depth of injury and changes in the mucosal layer.

-

Biochemical Analysis (Optional): Collect mucus from the gastric surface to quantify mucin content, which is expected to increase with this compound treatment.[2]

References

- 1. CCK-4 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A network map of the gastrin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rat gastric secretion studies with synthetic gastrin-like tetrapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The cholecystokinin CCK2 receptor antagonist, JNJ-26070109, inhibits gastric acid secretion and prevents omeprazole-induced acid rebound in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain cholecystokinin tetrapeptide levels are increased in a rat model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of cholecystokinin tetrapeptide (CCK(4)) and of anxiolytic drugs on GABA outflow from the cerebral cortex of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of cholecystokinin tetrapeptide amide on the metabolism of 5-hydroxytryptamine in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. Gastrin signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Inhibition of feeding by the C-terminal tetrapeptide fragment of cholecystokinin in a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cholecystokinin tetrapeptide, proglumide and open-field behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for the Dissolution and Use of Tetragastrin in Cell Culture

Introduction

Tetragastrin, also known as CCK-4, is the C-terminal tetrapeptide of the hormone gastrin (Trp-Met-Asp-Phe-NH2).[1] It represents the smallest peptide fragment of gastrin that retains its full physiological activity.[1] As a potent and selective agonist for the Cholecystokinin B receptor (CCK2R), this compound is a critical tool in studying a variety of cellular processes.[2][3] Its activities include stimulating gastric acid secretion, promoting cell proliferation, and influencing neurotransmission.[2][4] Given its role in signaling pathways implicated in both normal physiology and gastrointestinal cancers, having a reliable protocol for its preparation and application in in vitro models is essential for researchers in cell biology and drug development.

This document provides a detailed protocol for the proper dissolution of this compound to prepare stable, sterile stock solutions and subsequent working solutions for cell culture applications. Adherence to this protocol will ensure consistent and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its use in cell culture.

| Parameter | Value / Recommendation | Source(s) |

| Molecular Formula | C29H36N6O6S | [1] |

| Molecular Weight | 596.7 g/mol | [1] |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2][5][6] |

| Solubility in DMSO | ≥ 8.33 mg/mL (13.96 mM) | [2][5] |

| Recommended Stock Conc. | 10 mM in newly opened, anhydrous DMSO | [2][5] |

| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [2][5] |

| Working Solution Stability | Prepare fresh for each experiment and use the same day. | [2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Water bath or sonicator (optional)

Methodology:

-

Preparation: Work in a sterile environment (e.g., a laminar flow hood). Bring the this compound vial and DMSO to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.97 mg of this compound (MW: 596.7 g/mol ).

-

Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to the this compound powder. It is critical to use newly opened DMSO, as its hygroscopic nature can significantly impact the solubility of the peptide.[2][5]

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming (up to 80°C) or sonication can be used to aid dissolution.[2][5] Visually inspect the solution to ensure it is clear and free of particulates.

-